
tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate is a complex organic compound that features a variety of functional groups, including an azo group, an amine group, a carbamate group, and a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Diazotization: The synthesis begins with the diazotization of 4-aminophenylamine to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenylamine to form the azo compound.
Carbamate Formation: The azo compound is reacted with tert-butyl chloroformate to form the carbamate ester.
Hydroxybenzyl Addition: Finally, the hydroxybenzyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or ureas.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its structural features make it suitable for investigating protein-ligand interactions.
Medicine
In medicine, this compound may have potential applications as a therapeutic agent. Its ability to interact with biological targets could be explored for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it valuable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate involves its interaction with specific molecular targets. The azo group can participate in electron transfer reactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)carbamate: Lacks the hydroxy and diisopropylbenzyl groups.
tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxybenzyl)carbamate: Lacks the diisopropyl groups.
Uniqueness
tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate is unique due to the presence of both the hydroxy and diisopropylbenzyl groups
Propriétés
Formule moléculaire |
C32H41N5O4 |
|---|---|
Poids moléculaire |
559.7 g/mol |
Nom IUPAC |
tert-butyl N-[2-[4-[(4-aminophenyl)diazenyl]anilino]-2-oxoethyl]-N-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C32H41N5O4/c1-20(2)27-16-22(17-28(21(3)4)30(27)39)18-37(31(40)41-32(5,6)7)19-29(38)34-24-12-14-26(15-13-24)36-35-25-10-8-23(33)9-11-25/h8-17,20-21,39H,18-19,33H2,1-7H3,(H,34,38) |
Clé InChI |
AOAPIWZPGVIADF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1O)C(C)C)CN(CC(=O)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


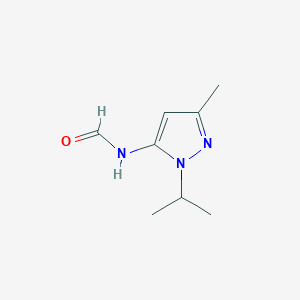

![Tert-butyl 4-[5-carbamoyl-3-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13866107.png)
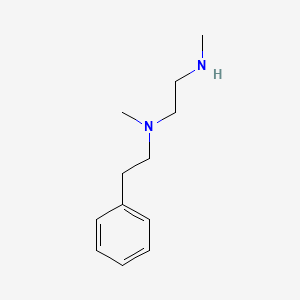
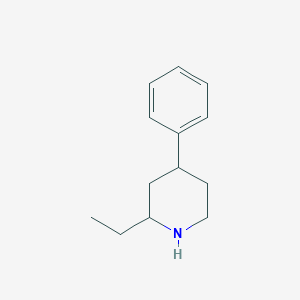
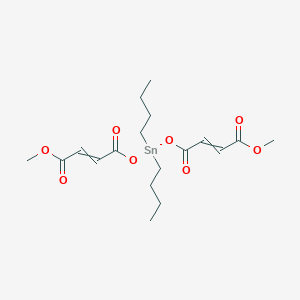
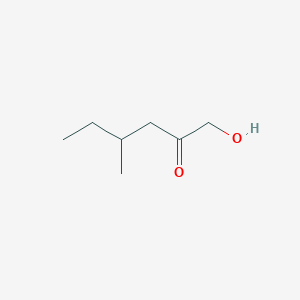
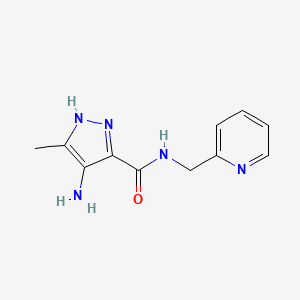
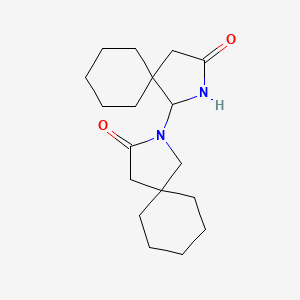

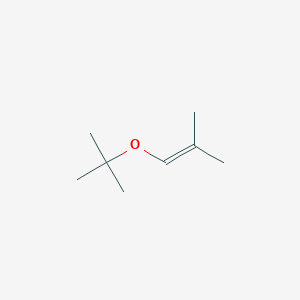

![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13866188.png)
![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-2-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile](/img/structure/B13866190.png)
